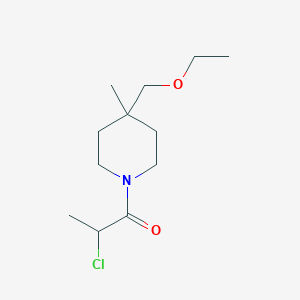

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO2/c1-4-16-9-12(3)5-7-14(8-6-12)11(15)10(2)13/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYKHZCIHQOFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCN(CC1)C(=O)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, a compound with the CAS number 2098040-15-2, is a synthetic derivative featuring a piperidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antifungal, and antibacterial properties. This article reviews the biological activity of this compound based on available literature and research findings.

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent and an ethoxymethyl group attached to the piperidine ring, which may influence its biological interactions.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal activity. For instance, studies on analogues of phenoxy ethanoic acid have shown effective antifungal properties against various pathogenic fungi, suggesting that structural modifications can enhance activity against fungal strains .

Antibacterial Activity

Similar compounds have also demonstrated moderate antibacterial activity against gram-negative bacteria. The structural characteristics of these compounds significantly affect their interaction with bacterial membranes, leading to varying degrees of efficacy compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented, with some showing up to 63% edema inhibition in animal models compared to standard drugs like diclofenac . This suggests that this compound may possess similar anti-inflammatory properties.

Study on Structural Analogues

A study conducted by Dahiya & Kaur (2007) evaluated various phenoxy acid analogues for their biological activities. The results indicated that modifications in the chemical structure could lead to enhanced biological effects, including anti-inflammatory and antimicrobial activities. The findings support the hypothesis that this compound may exhibit improved efficacy through structural optimization .

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. Initial studies suggest that it may modulate inflammatory pathways and exhibit antimicrobial properties, but comprehensive studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects : The ethoxymethyl group in the target compound likely increases solubility in polar solvents compared to fluoromethyl analogs, which may favor hydrophobic interactions .

- Chlorine Position : Moving the chlorine from C2 (target) to C3 () could alter electrophilic reactivity and binding affinity in biological systems.

Piperazine-Based Analogues

Table 2: Piperazine Derivatives with Varying Aromatic Substituents

Key Observations:

- Biological Relevance : Piperazine derivatives often serve as pharmacophores in drug discovery. For example, the hydroxyphenyl group in 8b () may facilitate hydrogen bonding in enzyme inhibition .

- Complexity vs. Function : Compounds with fused heterocycles (e.g., ) offer high specificity but face synthetic challenges compared to simpler analogs like the target compound .

Non-Piperidine/Piperazine Ketones

- 2-Chloro-4'-fluoropropiophenone (CAS: 81112-09-6): A simpler aromatic ketone lacking the piperidine ring. Its lower molecular weight (186.61 g/mol) and fluorophenyl group make it a candidate for studying halogen-π interactions in crystallography .

- 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS: 15971-77-4): Demonstrates the role of branched alkyl chains in stabilizing ketone conformations, though it lacks the chloro substituent critical for electrophilic reactivity .

Notes

Synthetic Considerations : The target compound’s ethoxymethyl group may require protective strategies during synthesis to avoid ether cleavage, as seen in analogs like 8b (64% yield, ) .

Applications : Piperidine/piperazine ketones are versatile intermediates in drug discovery, particularly for kinase inhibitors () and enzyme modulators () .

Preparation Methods

Synthesis of 4-(Ethoxymethyl)-4-methylpiperidine Intermediate

A common starting point is the preparation of the 4-(ethoxymethyl)-4-methylpiperidine intermediate:

- Boc-protection of 4-hydroxymethylpiperidine under basic conditions to protect the amine group.

- Conversion of the hydroxymethyl group into a good leaving group such as tosylate or mesylate by reaction with tosyl chloride or mesyl chloride.

- Nucleophilic substitution of the tosylate/mesylate with sodium ethoxide or ethanol under basic conditions to introduce the ethoxymethyl group.

- Deprotection of the Boc group under acidic conditions to liberate the free amine.

This sequence is supported by synthetic protocols involving Boc-protection and nucleophilic substitution reactions, as outlined in related piperidine derivative syntheses.

Alkylation with 2-Chloropropanone

The key step involves alkylation of the piperidine nitrogen with 2-chloropropanone:

- The free amine from the previous step is reacted with 2-chloropropanone under controlled conditions.

- Typically, this involves nucleophilic substitution where the nitrogen attacks the electrophilic carbonyl carbon adjacent to the chlorine atom.

- Reaction conditions often include a polar aprotic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or potassium carbonate to scavenge HCl formed during the reaction.

- Temperature control is critical to avoid side reactions, with reactions often carried out at 0–25°C.

This alkylation step is a standard approach to attach the 2-chloropropanone group to nitrogen-containing heterocycles.

Alternative Synthetic Routes and Improvements

Use of Activated Intermediates

Some methods improve the efficiency by first preparing an activated intermediate such as:

- N-alkylated piperidine derivatives with leaving groups that facilitate substitution by 2-chloropropanone.

- Use of Weinreb amide intermediates to control ketone formation selectively.

Mitsunobu Reaction for Ether Formation

In related piperidine derivatives, the Mitsunobu reaction has been employed to install ether linkages on the piperidine nitrogen or side chains:

- Reaction of a hydroxyl-functionalized piperidine with an alcohol (e.g., ethanol) in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine.

- This method allows for mild and selective formation of the ethoxymethyl substituent.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc-protection | Boc2O, base (e.g., NaHCO3), solvent (THF or DCM) | Protects amine for selective functionalization |

| Tosylation/Mesylation | TsCl or MsCl, base (pyridine or triethylamine) | Converts hydroxyl to a good leaving group |

| Nucleophilic substitution | Sodium ethoxide or ethanol, polar aprotic solvent | Introduces ethoxymethyl group |

| Boc-deprotection | Acidic conditions (HCl in dioxane or TFA in DCM) | Liberates free amine |

| Alkylation with 2-chloropropanone | 2-chloropropanone, base (triethylamine), solvent (acetonitrile), 0–25°C | Forms final ketone-substituted piperidine derivative |

Research Findings and Yields

- The multi-step synthesis typically achieves overall yields ranging from 50% to 75% , depending on purification and reaction optimization.

- The use of Boc protection and Mitsunobu coupling enhances selectivity and yield for the ethoxymethyl substitution step.

- Alkylation with 2-chloropropanone is generally efficient but requires careful control of temperature and stoichiometry to minimize side products.

- Purification is often achieved by column chromatography or crystallization, with characterization by NMR, MS, and HPLC confirming product identity and purity.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reaction Type | Typical Yield (%) | Critical Parameters |

|---|---|---|---|---|

| 1 | Boc-protected 4-hydroxymethylpiperidine | Protection | 85–90 | Anhydrous conditions, mild base |

| 2 | Tosylate/Mesylate derivative | Sulfonylation | 80–85 | Controlled temperature, dry solvent |

| 3 | 4-(Ethoxymethyl)-4-methylpiperidine (Boc-protected) | Nucleophilic substitution | 70–80 | Excess sodium ethoxide, polar solvent |

| 4 | Deprotected 4-(ethoxymethyl)-4-methylpiperidine | Acidic deprotection | 90 | Mild acid, short reaction time |

| 5 | Final compound: 2-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one | Alkylation with 2-chloropropanone | 65–75 | Temperature control, base presence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.